

unexpected cardiovascular effects of TRV-120027 TFA

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Compound of Interest

Compound Name: TRV-120027 TFA

Cat. No.: B8104530

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Technical Support Center: TRV-120027 TFA

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with **TRV-120027 TFA**. All information is intended for research purposes only.

Frequently Asked Questions (FAQs)

Q1: What is **TRV-120027 TFA** and what is its primary mechanism of action?

TRV-120027 TFA, also known as TRV027, is a synthetic peptide that acts as a β -arrestin-biased agonist at the angiotensin II type 1 receptor (AT1R).^{[1][2]} Unlike conventional AT1R blockers (ARBs) that inhibit both G-protein and β -arrestin signaling, **TRV-120027 TFA** selectively blocks G-protein-mediated signaling while activating β -arrestin pathways.^{[3][4][5]} This unique mechanism is intended to inhibit the detrimental effects of angiotensin II, such as vasoconstriction, while promoting potentially beneficial effects mediated by β -arrestin, including increased cardiomyocyte contractility and cytoprotective signaling.^{[4][6][7]}

Q2: What are the expected cardiovascular effects of **TRV-120027 TFA** in preclinical models?

In preclinical studies, particularly in canine models of heart failure, **TRV-120027 TFA** has demonstrated several key cardiovascular effects:

- Vasodilation: It inhibits angiotensin II-mediated vasoconstriction, leading to a decrease in systemic and renal vascular resistance.[3][8][9]
- Increased Cardiac Contractility: Through β -arrestin coupling, it has been shown to increase cardiomyocyte contractility.[3][4][6]
- Cardiac Unloading: It reduces both cardiac preload and afterload, decreasing pressures such as pulmonary capillary wedge pressure and right atrial pressure.[3][6][8][9]
- Increased Cardiac Output: By reducing afterload and enhancing contractility, it can lead to an increase in cardiac output.[3][8][9]
- Preservation of Renal Function: Studies have shown that it maintains or even improves renal blood flow and glomerular filtration rate, even when co-administered with diuretics like furosemide.[3][6][8][9]

Q3: Were the effects of **TRV-120027 TFA** consistent in clinical trials?

While preclinical data was promising, the Phase IIb BLAST-AHF clinical trial in patients with acute heart failure did not demonstrate a significant benefit of **TRV-120027 TFA** over placebo.[10] The trial did not meet its primary composite endpoint, which included measures of mortality, re-hospitalization, and worsening heart failure.[10] An unexpected observation in the trial was a lack of significant blood pressure lowering at the tested doses.[10]

Q4: What is the proposed molecular signaling pathway for **TRV-120027 TFA**?

TRV-120027 TFA, as a β -arrestin-biased agonist, initiates a distinct signaling cascade upon binding to the AT1R. It promotes the formation of a macromolecular complex at the plasma membrane consisting of the AT1R, β -arrestin-1, Transient Receptor Potential Cation Channel subfamily C member 3 (TRPC3), and Phospholipase C gamma (PLC γ).[1][2] This complex is believed to mediate the downstream effects of the compound, including the potential for acute catecholamine secretion.[1][2]

Q5: Are there any known factors that can influence the experimental outcomes with **TRV-120027 TFA**?

Yes, the baseline activation state of the Renin-Angiotensin System (RAS) appears to be a critical factor. In a clinical study, the effects of **TRV-120027 TFA** on reducing pulmonary capillary wedge pressure were more pronounced in patients with evidence of RAS activation. [10] Therefore, the physiological state of the experimental model (e.g., salt-depleted, heart failure model with activated RAS) could significantly impact the observed effects.

Troubleshooting Guides

Issue 1: No significant change in blood pressure observed after administration of **TRV-120027 TFA**.

Potential Cause	Troubleshooting Step
Sub-optimal Dose	In the BLAST-AHF trial, lower doses (1 and 5 mg/h) showed potentially greater efficacy than a higher dose (25 mg/h), which was associated with worsening heart failure.[10] Consider performing a dose-response study to determine the optimal concentration for your experimental model.
Low Baseline RAS Activation	The effects of TRV-120027 TFA may be more pronounced in subjects with an activated Renin-Angiotensin System.[10] Consider using an experimental model with known RAS activation (e.g., heart failure models, salt-depleted animals) or including a positive control that is known to be effective in a low-RAS state.
Improper Compound Handling	TRV-120027 TFA is a peptide and may be susceptible to degradation. Ensure proper storage of stock solutions (-80°C for up to 6 months, -20°C for up to 1 month) and prepare fresh working solutions daily.[3] Avoid repeated freeze-thaw cycles.[3]
Experimental Model Specifics	The cardiovascular response to TRV-120027 TFA may vary between species and disease models. The neonatal heart, for instance, shows a positive inotropic effect without an increase in heart rate. Carefully review literature relevant to your specific model.

Issue 2: Unexpected or inconsistent effects on cardiac contractility.

Potential Cause	Troubleshooting Step
Assay System	The method used to assess contractility (e.g., isolated cardiomyocytes, Langendorff-perfused heart, in vivo pressure-volume loops) can influence the results. Ensure your assay is sensitive enough to detect changes in inotropy and that you have appropriate positive and negative controls.
β -arrestin Expression Levels	The effects of TRV-120027 TFA are dependent on β -arrestin. Ensure that your experimental system (e.g., cell line, animal model) expresses adequate levels of β -arrestin.
Confounding Catecholamine Release	TRV-120027 TFA has been shown to induce acute catecholamine secretion. ^{[1][2]} This could independently affect cardiac contractility and heart rate. Consider co-administration with adrenergic receptor antagonists to dissect the direct effects of TRV-120027 TFA from those mediated by catecholamines.
Dose-Dependent Effects	As with blood pressure, the inotropic effects may be dose-dependent. A full dose-response curve is recommended to characterize the effect in your model.

Quantitative Data Summary

Table 1: Hemodynamic Effects of TRV-120027 in a Canine Model of Heart Failure

Parameter	Furosemide + Vehicle	Furosemide + TRV-120027 (0.3 and 1.5 µg/kg/min)
Mean Arterial Pressure	No significant change	Decreased
Systemic Vascular Resistance	No significant change	Decreased
Pulmonary Vascular Resistance	No significant change	Decreased
Pulmonary Capillary Wedge Pressure	Decreased	Decreased to a larger extent
Cardiac Output	No significant change	Increased
Renal Blood Flow	No significant change	Increased (not significant vs. vehicle)
Glomerular Filtration Rate	Preserved	Preserved

*P<0.05 between groups (Data synthesized from Boerrigter et al., 2012)[4][6]

Experimental Protocols

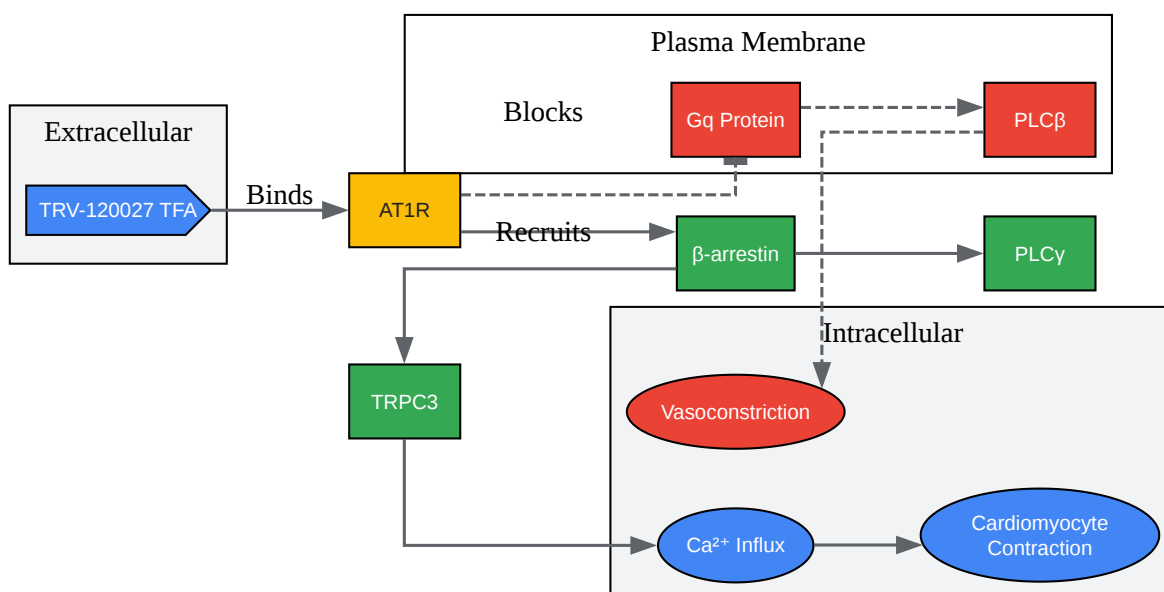
Protocol 1: In Vivo Hemodynamic Assessment in a Canine Model of Heart Failure

This protocol is a summary of the methodology described by Boerrigter et al., 2011 and 2012. [3][4][5][9]

- **Animal Model:** Induce heart failure in canines via tachypacing.
- **Anesthesia and Instrumentation:** Anesthetize the animals and surgically instrument them for the measurement of key cardiovascular parameters, including mean arterial pressure, right atrial pressure, pulmonary artery pressure, pulmonary capillary wedge pressure, and cardiac output (e.g., via a thermodilution catheter). Place catheters for drug infusion and blood sampling.
- **Baseline Measurements:** Allow the animals to equilibrate after instrumentation. Perform a 30-minute baseline clearance period to collect physiological data and blood/urine samples.

- Drug Infusion:
 - Control Group: Infuse furosemide (e.g., 1 mg/kg/hour) with a saline vehicle for a specified period (e.g., 90 minutes).
 - Treatment Group: Infuse furosemide at the same rate, and co-infuse escalating doses of **TRV-120027 TFA** (e.g., 0.01, 0.1, 1, 10, and 100 µg/kg/minute or 0.3 and 1.5 µg/kg/minute).^{[3][4][5][9]}
- Data Collection during Infusion: Perform clearance measurements during the drug infusion period.
- Washout and Post-Infusion Measurements: Include a washout period followed by a final clearance measurement to assess the recovery of parameters.
- Data Analysis: Compare the changes in hemodynamic and renal parameters between the control and treatment groups using appropriate statistical methods.

Visualizations



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